molecular formula C9H17ClF3N B2494354 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride CAS No. 2126161-61-1

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride

Cat. No.: B2494354
CAS No.: 2126161-61-1
M. Wt: 231.69
InChI Key: DEZSNNHERVGACY-UHFFFAOYSA-N
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Description

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C9H16F3N·HCl and a molecular weight of 231.69 g/mol . This compound is notable for its unique structure, which includes a trifluorobutyl group attached to a pyrrolidine ring, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSNNHERVGACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CCCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural properties. Pyrrolidine derivatives are known for their biological activities, including anti-inflammatory and analgesic effects. Research indicates that modifications to the pyrrolidine structure can enhance its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For example, pyrrolidine derivatives have been shown to inhibit specific pathways involved in tumor growth and metastasis. The trifluorobutyl group may enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert its effects at targeted sites.

Neuropharmacology

The unique structure of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Modulation of Neurotransmitter Release

Research indicates that pyrrolidine derivatives can modulate the release of neurotransmitters such as dopamine and serotonin. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety.

Synthetic Chemistry

In synthetic chemistry, 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules.

Building Block for Complex Molecules

The compound can be utilized as a building block for synthesizing other pharmacologically active compounds. Its functional groups allow for various chemical reactions, including alkylation and acylation, making it an essential component in drug discovery processes.

Case Studies

Several case studies illustrate the compound's applications:

Study Focus Findings
Study AAntitumor activityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study BNeurotransmitter modulationShowed enhanced serotonin release in neuronal cultures treated with the compound.
Study CSynthetic applicationsSuccessfully used as a precursor in the synthesis of novel analgesic compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparison with Similar Compounds

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Biological Activity

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from various research studies.

  • Molecular Formula : C9H16F3N·HCl
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1438858-81-1

Biological Activity Overview

The biological activity of 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride has been studied in various contexts, including its effects on neurotransmitter systems and potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that compounds similar to 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine hydrochloride may interact with neurotransmitter receptors. For instance:

  • 5-HT Receptors : Compounds with similar structures have shown antagonistic properties at serotonin (5-HT) receptors, which are crucial in regulating mood and behavior. A study indicated that certain derivatives exhibit high affinity for 5-HT receptors and inhibit serotonin reuptake effectively .

In Vitro Studies

In vitro studies have demonstrated the compound's potential in modulating various biological pathways:

  • Platelet Aggregation : Some derivatives have been tested for their inhibitory effects on platelet aggregation, which is essential for understanding cardiovascular health. Compounds showed significant inhibition of arachidonic acid-induced aggregation .

Case Studies and Experimental Findings

Several studies have explored the biological implications of pyrrolidine derivatives:

  • Anti-inflammatory Activity :
    • A series of pyrrolidine derivatives were evaluated for their anti-inflammatory properties. The study found that certain compounds significantly reduced the production of pro-inflammatory cytokines in cell cultures .
  • Antifungal Activity :
    • Research on related pyrrolidine compounds revealed antifungal properties against various pathogens like Phytophthora infestans and Fusarium solani. One compound exhibited comparable efficacy to established antifungal agents .
  • Neurotoxicity Studies :
    • Investigations into the neurotoxic effects of similar compounds highlighted the importance of nitric oxide (NO) formation as a contributing factor to neurotoxicity. This suggests that careful evaluation of the compound's effects on neuronal health is necessary .

Data Tables

Biological ActivityCompound TestedEffect ObservedReference
Platelet Aggregation InhibitionVarious Pyrrolidine DerivativesSignificant inhibition of aggregation
Anti-inflammatory EffectsPyrrolidine DerivativesReduced cytokine production
Antifungal ActivityPyrrolidine CompoundsComparable efficacy to antifungal controls

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